molecular formula C8H15NO3 B13643144 Methyl 3-methoxypiperidine-3-carboxylate

Methyl 3-methoxypiperidine-3-carboxylate

Cat. No.: B13643144
M. Wt: 173.21 g/mol
InChI Key: JKWWUJNPLDGBLK-UHFFFAOYSA-N
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Description

Methyl 3-methoxypiperidine-3-carboxylate: is an organic compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-methoxypiperidine-3-carboxylate typically begins with piperidine and methanol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methoxypiperidine-3-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 3-methoxypiperidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Biological Studies: It is used in studies to understand the behavior of piperidine derivatives in biological systems.

Industry:

    Chemical Manufacturing: this compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl piperidine-3-carboxylate
  • Methyl 3-hydroxypiperidine-3-carboxylate
  • Methyl 3-aminopiperidine-3-carboxylate

Comparison:

  • Structural Differences: Methyl 3-methoxypiperidine-3-carboxylate has a methoxy group at the 3-position, which distinguishes it from other similar compounds.
  • Reactivity: The presence of the methoxy group can influence the compound’s reactivity and the types of reactions it undergoes.
  • Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific uses, such as in certain catalytic processes or drug development.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 3-methoxypiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7(10)8(12-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3

InChI Key

JKWWUJNPLDGBLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCNC1)OC

Origin of Product

United States

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